CDD3506

概要

説明

準備方法

合成経路と反応条件

CDD3506の合成は、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、トリチルクロリドとイミダゾールの反応を含みます。 反応は通常、ジメチルホルムアミドまたはテトラヒドロフランなどの有機溶媒中で、高温で実施されます . 生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、より高い収量と純度のために最適化されます。 連続フロー反応器と自動精製システムの使用は、生産プロセスの効率を高めることができます .

化学反応の分析

反応の種類

CDD3506は、次を含むさまざまな化学反応を起こします。

酸化: this compoundは、対応するイミダゾール誘導体を生成するために酸化される可能性があります。

還元: 還元反応は、this compoundをさまざまなアミン誘導体に転換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな官能基を持つさまざまなイミダゾール誘導体があり、これらは医薬品化学やその他の用途でさらに利用できます .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

化学: 有機合成における試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: this compoundは、代謝経路におけるシトクロムP450酵素の役割を研究するために使用されます。

医学: 高密度リポタンパク質コレステロール値を上昇させるという潜在的な治療用途があり、これは心臓血管疾患の治療に役立ちます.

科学的研究の応用

CDD3506 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: this compound is used to study the role of cytochrome P450 enzymes in metabolic pathways.

作用機序

CDD3506は、肝臓のシトクロムP450IIIA酵素の活性を誘導することでその効果を発揮します。 これらの酵素は、さまざまな内因性および外因性化合物の代謝において重要な役割を果たします。 これらの酵素の活性を高めることで、this compoundは脂質の代謝を強化し、高密度リポタンパク質コレステロール値の上昇につながります . This compoundの分子標的は、シトクロムP450IIIA酵素を含み、関連する経路は、脂質代謝とコレステロール恒常性に関連しています .

類似の化合物との比較

類似の化合物

1-トリチル-1H-イミダゾール: 構造は似ていますが、アミン基がありません。

1-ベンジル-1H-イミダゾール: トリチル基の代わりにベンジル基が含まれています。

1-フェニル-1H-イミダゾール: トリチル基の代わりにフェニル基が含まれています.

独自性

This compoundは、肝臓のシトクロムP450IIIA活性を誘導する特定の能力により、上記にリストされている類似の化合物では観察されないため、ユニークです。 このユニークな特性により、this compoundは、脂質代謝とコレステロール調節に焦点を当てた研究で特に価値があります .

類似化合物との比較

Similar Compounds

1-trityl-1H-imidazole: Similar in structure but lacks the amine group.

1-benzyl-1H-imidazole: Contains a benzyl group instead of a trityl group.

1-phenyl-1H-imidazole: Contains a phenyl group instead of a trityl group.

Uniqueness

CDD3506 is unique due to its specific ability to induce hepatic cytochrome P450IIIA activity, which is not observed in the similar compounds listed above. This unique property makes this compound particularly valuable in research focused on lipid metabolism and cholesterol regulation .

生物活性

CDD3506 is a chemical compound recognized for its biological activity, particularly as a CYP3A inducer . This compound has garnered attention in pharmacological research due to its potential implications in drug metabolism and therapeutic efficacy. Understanding the biological activity of this compound is crucial for its application in clinical settings and drug development.

This compound primarily functions as an inducer of cytochrome P450 3A (CYP3A) enzymes. These enzymes are pivotal in the metabolism of various drugs and endogenous compounds. By enhancing the expression and activity of CYP3A, this compound can influence the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity.

Pharmacological Implications

The induction of CYP3A by this compound can have several pharmacological implications:

- Drug Interactions : Increased CYP3A activity can result in reduced plasma concentrations of drugs metabolized by this enzyme, necessitating dosage adjustments.

- Therapeutic Efficacy : The modulation of drug metabolism may enhance or diminish the therapeutic effects of certain medications, particularly those used in chronic conditions like hypertension and diabetes.

- Toxicity Risks : Enhanced metabolism can lead to subtherapeutic levels of critical medications, posing risks for patients relying on consistent drug efficacy.

Case Studies

Several studies have investigated the effects of this compound on CYP3A activity:

-

Study on Drug Metabolism :

- Objective : To evaluate the impact of this compound on the pharmacokinetics of midazolam, a known CYP3A substrate.

- Findings : Administration of this compound resulted in a significant increase in the clearance rate of midazolam, indicating enhanced CYP3A activity.

- : This study underscores the importance of monitoring drug interactions when this compound is administered alongside other medications metabolized by CYP3A.

-

Clinical Trial Data :

- A clinical trial involving healthy volunteers demonstrated that this compound significantly induces CYP3A expression, leading to alterations in the metabolism of several co-administered drugs.

- Participants exhibited variable responses based on genetic polymorphisms affecting CYP3A activity, highlighting the need for personalized medicine approaches when using this compound.

Data Table: Summary of Key Findings

| Study Reference | Objective | Main Findings | |

|---|---|---|---|

| Study 1 | Evaluate effect on midazolam | Increased clearance rate | Significant CYP3A induction |

| Clinical Trial | Assess drug interactions | Variable responses based on genetics | Importance of personalized dosing |

特性

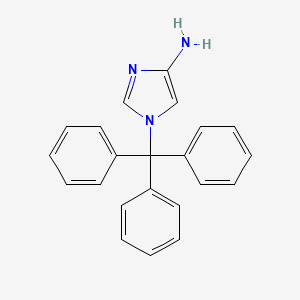

IUPAC Name |

1-tritylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJCNSQHHMJLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。